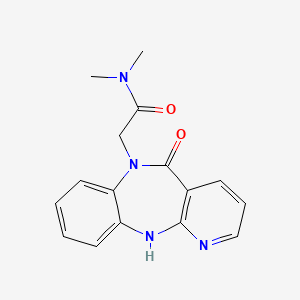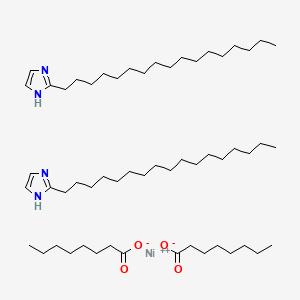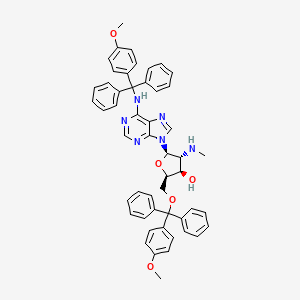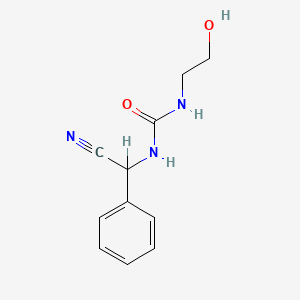![molecular formula C16H14N2O5 B12805863 4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid CAS No. 7377-15-3](/img/structure/B12805863.png)
4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 210549: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its potential therapeutic effects and its role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 210549 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, often involving nucleophilic substitution or electrophilic addition.
Intermediate Formation: The intermediate compounds are then purified and subjected to further reactions, such as oxidation or reduction, to form the desired product.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 210549 may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 210549 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
NSC 210549 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and disease treatment.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of NSC 210549 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: NSC 210549 can be compared to other similar compounds based on its chemical structure, reactivity, and applications. Some similar compounds include:
NSC 125973: Known for its use in cancer research and its unique chemical properties.
NSC 123456: Studied for its potential therapeutic effects and its role in various biochemical processes.
Uniqueness: NSC 210549 is unique due to its specific chemical structure and the range of applications it has in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
7377-15-3 |
|---|---|
Molekularformel |
C16H14N2O5 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
4-[acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17(14-7-5-13(6-8-14)16(20)21)10-12-3-2-4-15(9-12)18(22)23/h2-9H,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
KHEBBJPFZXQRFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)







